Ziprasidone

Vue d'ensemble

Description

La ziprasidone est un antipsychotique atypique principalement utilisé pour traiter la schizophrénie et le trouble bipolaire . Elle est connue pour son efficacité dans la gestion des symptômes de ces troubles de santé mentale avec un risque relativement faible d'effets secondaires métaboliques par rapport aux autres antipsychotiques . La this compound est disponible sous forme orale et intramusculaire, commercialisée sous des noms de marque tels que Geodon et Zeldox .

Mécanisme D'action

Target of Action

This compound, an atypical antipsychotic, primarily targets dopamine D2 receptors and serotonin-2A (5-HT2A) receptors . It also interacts with 5-HT2C, 5-HT1D, and 5-HT1A receptors . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

This compound acts as an antagonist at dopamine D2 and serotonin-2A (5-HT2A) receptors . It blocks these receptors, thereby inhibiting the neurotransmission of dopamine and serotonin . This action is thought to alleviate the symptoms of schizophrenia and bipolar disorder . Notably, this compound has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics .

Biochemical Pathways

This compound affects the dopamine neurotransmission in the mesolimbic pathway of the brain . This pathway is associated with the positive symptoms of schizophrenia . By blocking D2 receptors, this compound reduces excessive dopamine neurotransmission, which is a key neurochemical disturbance in psychosis .

Pharmacokinetics

This compound exhibits good bioavailability when administered orally . It is metabolized in the liver by aldehyde oxidase , with minor metabolism occurring via cytochrome P450 3A4 (CYP3A4) . Medications that induce (e.g., carbamazepine) or inhibit (e.g., ketoconazole) CYP3A4 can decrease and increase, respectively, blood levels of this compound . The elimination half-life of this compound is approximately 7 to 10 hours .

Result of Action

At the molecular level, this compound’s action leads to a reduction in dopamine and serotonin neurotransmission, thereby alleviating the symptoms of schizophrenia and bipolar disorder . At the cellular level, this compound has been found to suppress cell proliferation in certain cancer types . It also induces changes in glutamine metabolism and redox state imbalance in pancreatic ductal adenocarcinoma cells .

Action Environment

Environmental factors such as food intake can influence the action of this compound. For instance, the absorption of this compound is significantly increased when taken with food . Additionally, the use of benzodiazepines can manage the experience of activation or agitation during the initial stages of this compound treatment .

Applications De Recherche Scientifique

Ziprasidone has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

Ziprasidone functions as a serotonin-2A (5-HT2A) and dopamine D2 receptor antagonist . It also interacts with other serotonin receptors such as 5-HT1A, 5-HT1D, and 5-HT2C . These interactions are crucial for its antipsychotic and mood-stabilizing effects. Additionally, this compound moderately inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It balances dopamine and serotonin levels in the brain, which helps regulate mood, behavior, and thoughts . In pancreatic adenocarcinoma cells, this compound induces glutamine metabolism disorder and redox state imbalance, inhibiting proliferation and inducing apoptosis . It also activates AMP-activated protein kinase (AMPK), increasing autophagic flux and reducing intracellular lipids .

Molecular Mechanism

The molecular mechanism of this compound involves antagonism at dopamine D2 and serotonin 5-HT2A receptors . It also acts as an agonist at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine . These interactions lead to the modulation of neurotransmitter levels, which helps alleviate symptoms of schizophrenia and bipolar disorder . This compound’s low affinity for α1-adrenoceptors, histamine H1, and muscarinic M1 receptors results in fewer side effects such as orthostatic hypotension, sedation, and cognitive disturbances .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a rapid onset of action with peak serum concentrations occurring within 2 to 6 hours post-dose . It is extensively metabolized, with only a small amount excreted unchanged in urine and feces . Long-term studies indicate that this compound maintains its efficacy and safety profile over extended periods, with minimal weight gain and metabolic adverse effects compared to other antipsychotics .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Higher doses are associated with increased efficacy in reducing psychotic symptoms but also with a higher risk of side effects such as QTc interval prolongation . Studies have shown that this compound has a low potential for extrapyramidal adverse effects, making it a safer option for long-term use .

Metabolic Pathways

This compound is metabolized primarily in the liver through four main pathways: N-dealkylation, oxidation at sulfur, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond . The major metabolites include oxindole-acetic acid, benzisothiazole-3-yl-piperazine (BITP), and their respective sulfoxide and sulfone derivatives . These metabolites have low affinity for serotonin and dopamine receptors, indicating that they do not significantly contribute to this compound’s antipsychotic effects .

Transport and Distribution

This compound has a mean apparent volume of distribution of 1.5 L/kg and is greater than 99% bound to plasma proteins, primarily albumin and α1-acid glycoprotein . This high protein binding ensures its widespread distribution within the body. The bioavailability of this compound is significantly increased when taken with food, highlighting the importance of administering it with meals for optimal absorption .

Subcellular Localization

The subcellular localization of this compound is not extensively documented. Its interactions with various receptors and transporters suggest that it primarily localizes to the plasma membrane and intracellular compartments involved in neurotransmitter regulation

Méthodes De Préparation

La synthèse de la ziprasidone implique plusieurs étapes. Une méthode courante comprend la réaction de la 5-(2-chloroéthyl)-6-chloro-1,3-dihydroindole-2(2H)-one avec la 3-(1-pipérazinyl)-1,2-benzisothiazole en présence d'une base et d'un solvant organique . La réaction nécessite généralement l'ajout d'un sel d'halogénure et est effectuée dans un solvant aprotique polaire . Les méthodes de production industrielles impliquent souvent la préparation du chlorhydrate de this compound, qui est obtenu en traitant la forme basique de la this compound avec de l'acide chlorhydrique .

Analyse Des Réactions Chimiques

La ziprasidone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former ses dérivés sulfoxyde et sulfone.

Réduction : Le composé peut être réduit en son amine correspondante.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloroéthyle.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium aluminium pour la réduction et des nucléophiles comme l'azoture de sodium pour la substitution . Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués de la this compound .

Applications de recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets principalement en antagonisant les récepteurs de la dopamine D2 et de la sérotonine 5-HT2A . Elle agit également comme un agoniste aux récepteurs de la sérotonine 5-HT1A et inhibe la recapture de la sérotonine et de la norépinéphrine . Ces actions contribuent à équilibrer les niveaux de neurotransmetteurs dans le cerveau, atténuant ainsi les symptômes de la schizophrénie et du trouble bipolaire .

Comparaison Avec Des Composés Similaires

La ziprasidone est souvent comparée à d'autres antipsychotiques atypiques tels que l'aripiprazole, la quétiapine et l'olanzapine . Contrairement à ces composés, la this compound présente un risque moindre de provoquer des effets secondaires métaboliques tels que la prise de poids et le diabète . Elle présente également un profil unique de liaison aux récepteurs, avec une plus grande affinité pour les récepteurs de la sérotonine que pour les récepteurs de la dopamine . Cela rend la this compound particulièrement efficace dans le traitement des symptômes positifs et négatifs de la schizophrénie .

Les composés similaires incluent:

- Aripiprazole

- Quetiapine

- Olanzapine

- Rispéridone

- Clozapine

Chacun de ces composés a son propre profil unique d'efficacité et d'effets secondaires, mais la this compound se distingue par son risque métabolique plus faible et son activité réceptoriale équilibrée .

Activité Biologique

Ziprasidone is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its biological activity extends beyond traditional psychiatric applications, showing potential in various therapeutic areas, including oncology and neuropsychiatric conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound exhibits a unique multireceptor-binding profile. It acts as a full antagonist at D2 dopamine receptors and 5-HT2A serotonin receptors, which are crucial in managing psychotic symptoms. Additionally, this compound has moderate affinity for norepinephrine and serotonin reuptake sites, contributing to its antidepressant and anxiolytic effects . This dual action helps stabilize dopamine levels in the brain, which is beneficial for treating psychosis while minimizing extrapyramidal side effects commonly associated with older antipsychotics.

Pharmacokinetics

This compound is characterized by predictable pharmacokinetics. Key pharmacokinetic parameters include:

- Half-life : Approximately 6–7 hours.

- Bioavailability : 60% when taken without food; increases to 100% with a meal of at least 500 kcal.

- Protein Binding : Over 99%.

- Metabolism : Primarily via CYP3A4 and aldehyde oxidase pathways, producing various metabolites .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Half-life | 6–7 hours |

| Oral Bioavailability | 60% (100% with food) |

| Protein Binding | >99% |

| Primary Metabolism Enzymes | CYP3A4, Aldehyde Oxidase |

Anticancer Potential

Recent studies have indicated that this compound may have anticancer properties. An in-silico and in-vitro study demonstrated that this compound effectively blocks the cell cycle at the G1-S phase and induces apoptosis in cancer cells. This suggests its potential as a therapeutic agent against certain types of cancer, particularly breast cancer . Further in-vivo studies are necessary to validate these findings.

Clinical Efficacy

This compound has shown significant efficacy in managing symptoms of schizophrenia and bipolar disorder. A one-year double-blind study reported that patients treated with this compound had a significantly lower probability of relapse compared to those on placebo . The study's findings are summarized below:

Table 2: Relapse Rates in Schizophrenia Patients

| Treatment Group | Relapse Rate (%) | P-value |

|---|---|---|

| This compound 40 mg/day | 43 | <0.002 |

| This compound 80 mg/day | 35 | <0.001 |

| This compound 160 mg/day | 36 | <0.001 |

| Placebo | 77 | - |

Case Studies

- Delusional Parasitosis : A case report highlighted the successful use of this compound monotherapy in a patient with delusional parasitosis, resulting in complete remission over one year . This indicates its potential utility beyond conventional indications.

- Parkinson's Disease Psychosis : A systematic review found that this compound was generally effective for treating psychosis in Parkinson's disease patients with minimal adverse events reported . However, caution is advised as some patients experienced worsening motor symptoms.

Safety Profile

This compound is generally well-tolerated with a safety profile similar to other atypical antipsychotics. The ZODIAC study indicated no significant increase in nonsuicidal mortality compared to olanzapine, reinforcing its safety for long-term use . However, monitoring for metabolic side effects remains essential.

Table 3: ZODIAC Study Findings

| Endpoint | This compound Group (%) | Olanzapine Group (%) | Risk Ratio (95% CI) |

|---|---|---|---|

| Nonsuicide Mortality | 0.91 | 0.90 | 1.02 (0.76-1.39) |

| All-cause Mortality | 1.13 | 1.12 | 1.01 (0.77-1.33) |

Propriétés

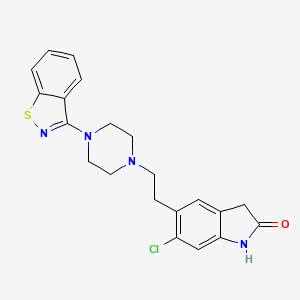

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWVFYHBGMAFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138982-67-9 (hydrochloride monohydrate) | |

| Record name | Ziprasidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023753 | |

| Record name | Ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

-2 °C (28 °F) - closed cup | |

| Record name | Ziprasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

7.18e-03 g/L | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The effects of ziprasidone are differentiated from other antispychotics based on its preference and affinity for certain receptors. Ziprasidone binds to serotonin-2A (5-HT2A) and dopamine D2 receptors in a similar fashion to other atypical antipsychotics; however, one key difference is that ziprasidone has a higher 5-HT2A/D2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole. Ziprasidone offers enhanced modulation of mood, notable negative symptom relief, overall cognitive improvement and reduced motor dysfunction which is linked to it's potent interaction with 5-HT2C, 5-HT1D, and 5-HT1A receptors in brain tissue. Ziprasidone can bind moderately to norepinephrine and serotonin reuptake sites which may contribute to its antidepressant and anxiolytic activity. Patient's taking ziprasidone will likely experience a lower incidence of orthostatic hypotension, cognitive disturbance, sedation, weight gain, and disruption in prolactin levels since ziprasidone has a lower affinity for histamine H1, muscarinic M1, and alpha1-adrenoceptors., Ziprasidone is a benzisothiazolyl piperazine-derivative antipsychotic agent that is chemically unrelated to other currently available antipsychotic agents (eg, butyrophenones, phenothiazines) and has been referred to as an atypical or second-generation antipsychotic agent. The exact mechanism of antipsychotic action of ziprasidone has not been fully elucidated but, like that of other atypical antipsychotic agents (eg, olanzapine, risperidone), may involve antagonism of central type 2 serotonergic (5-HT2) receptors and central dopamine D2 receptors. As with other drugs that are effective in bipolar disorder, the precise mechanism of antimanic action of ziprasidone has not been fully elucidated. Antagonism of various other receptors (eg, histamine H1 receptors, alpha1-adrenergic receptors) may contribute to other therapeutic and adverse effects (eg, orthostatic hypotension, somnolence) observed with ziprasidone., Ziprasidone exhibited high in vitro binding affinity for the dopamine D2 and D3, the serotonin 5HT2A, 5HT2C, 5HT1A, 5HT1D, and alpha1-adrenergic receptors (Ki s of 4.8, 7.2, 0.4, 1.3, 3.4, 2, and 10 nM, respectively), and moderate affinity for the histamine H1 receptor (Ki=47 nM). Ziprasidone functioned as an antagonist at the D2, 5HT2A, and 5HT1D receptors, and as an agonist at the 5HT1A receptor. Ziprasidone inhibited synaptic reuptake of serotonin and norepinephrine. No appreciable affinity was exhibited for other receptor/binding sites tested, including the cholinergic muscarinic receptor (IC50 >1 uM)., Antagonism at receptors other than dopamine and 5HT2 with similar receptor affinities may explain some of the other therapeutic and side effects of ziprasidone. Ziprasidone's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. Ziprasidone's antagonism of alpha1-adrenergic receptors may explain the orthostatic hypotension observed with this drug., c-Fos immunohistochemistry was performed on paraformaldehyde-fixed cryosections of rat brains obtained, initially, from animals 2, 4, or 6 hr after oral administration of 10 mg/kg ziprasidone or vehicle and, subsequently, from animals 2 hr after oral administration of 1, 3, or 10 mg/kg ziprasidone or vehicle. The density of immunoreactive nuclei was assessed in pre-determined forebrain regions. Ziprasidone induced a time-dependent increase in the density of c-Fos-positive nuclei that was maximal at 2 hr. At the 2 hr time-point, c-Fos expression was significantly (p<0.05) elevated in the shell and core of the nucleus accumbens, lateral and medial caudate putamen, and lateral septum. At 4 hr post-dose, c-Fos expression was also significantly increased in the cingulate gyrus. Ziprasidone-induced c-Fos expression was dose-dependent with significant (p<0.05) c-Fos expression observed in the nucleus accumbens (shell and core) and caudate putamen (lateral and medial) at 3 and 10 mg/kg and in the lateral septum at 10 mg/kg. Increased c-Fos expression in the nucleus accumbens and lateral septum is considered to be predictive of activity against positive symptoms, in the caudate putamen of motor side effect liability, and in the cingulate gyrus of efficacy against negative symptoms. Thus, the observed pattern of c-Fos expression induced in rat brain by ziprasidone is consistent with its reported clinical effects..., ... The mechanism of action for antipsychotics has not been fully elucidated, but the hypothermia induced by this class of medications is believed to be driven through the antagonism of the dopamine (D(1-4)) and 5-hydroxytryptamine-2 (5-HT2) receptors. It has been theorized that under normal conditions, there is a balance between dopamine acting to reduce the body temperature and 5-HT2 acting to elevate body temperature. Atypical antipsychotics, particularly ziprasidone, appear to have a higher affinity to antagonize the 5-HT2 receptor and less at the D(2) receptor, therefore creating an imbalance favoring the lowering of core body temperature. Other theories include the antagonism of alpha(1) receptors by these medications causing vasodilatation and shunting of blood to the skin causing profound heat loss. ... | |

| Record name | Ziprasidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziprasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

146939-27-7 | |

| Record name | Ziprasidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146939-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziprasidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziprasidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIPRASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UKA5VEJ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ziprasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>276°C (Ziprasidone Hydrochloride Monohydrate), > 300 °C | |

| Record name | Ziprasidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.